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Compound of Interest

Compound Name: 2-Chlorobutane

Cat. No.: B7769336

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
chlorobutane, a key alkyl halide intermediate in various chemical syntheses. The following
sections detail its Infrared (IR), Nuclear Magnetic Resonance (*H and 3C NMR), and Mass
Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This
guide is intended to serve as a valuable resource for researchers and professionals in the
fields of chemistry and drug development for the identification, characterization, and quality
control of 2-chlorobutane.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a
molecule. The IR spectrum of 2-chlorobutane exhibits characteristic absorption bands
corresponding to the vibrations of its constituent bonds.

Data Presentation
Wavenumber (cm~?) Bond Vibration Intensity
~2880-3080 C-H stretch (sp?) Strong
~1300-1500 C-H bend Medium
~580-780 C-Cl stretch Medium-Strong
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Table 1: Summary of key IR absorption bands for 2-Chlorobutane.[1]

The region from approximately 400 to 1500 cm~* is known as the fingerprint region and
contains a complex pattern of absorptions unique to the molecule, which can be used for
definitive identification by comparison with a reference spectrum.[1]

Experimental Protocol

Sample Preparation: For liquid samples like 2-chlorobutane, the spectrum can be obtained by
placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr) that are
transparent to IR radiation.[1] Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy
can be used, where the liquid sample is brought into direct contact with a high-refractive-index
crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used to acquire
the spectrum.

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is
first recorded. The sample is then placed in the beam path, and the sample spectrum is
recorded. The instrument software automatically subtracts the background spectrum to
produce the final absorbance or transmittance spectrum of the sample. The spectrum is
typically recorded over the range of 4000 to 400 cm™1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. Both *H and 13C NMR are essential for the structural elucidation of 2-chlorobutane.

'H NMR Spectroscopy

The *H NMR spectrum of 2-chlorobutane shows four distinct signals, corresponding to the four
chemically non-equivalent sets of protons in the molecule.[2] The integration of these signals
reveals the relative number of protons in each set, which is 3:1:2:3.[2]
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~1.0 Triplet 3H -CH2CHs
~1.5 Doublet 3H -CH(CI)CHs
~1.7 Multiplet 2H -CH2CHs
~4.0 Multiplet 1H -CH(CI)CHs

Table 2: 1H NMR spectroscopic data for 2-Chlorobutane.[2]

Note: Chemical shifts can vary slightly depending on the solvent and the spectrometer
frequency.

3C NMR Spectroscopy

The 13C NMR spectrum of 2-chlorobutane displays four signals, confirming the presence of
four unique carbon environments.[3] The chemical shifts are influenced by the electronegativity
of the chlorine atom, with the carbon atom directly bonded to it appearing most downfield.[3]

Chemical Shift (0, ppm) Assignment
~11 -CH2CHs
~25 -CH(CI)CHs
~34 -CH2CHs
~60 -CH(CI)CHs

Table 3: 13C NMR spectroscopic data for 2-Chlorobutane.[3]

Note: Chemical shifts can vary slightly depending on the solvent and the spectrometer

frequency.

Experimental Protocol
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Sample Preparation: A small amount of 2-chlorobutane (typically 5-25 mg) is dissolved in a
deuterated solvent (e.g., chloroform-d, CDCIs) in an NMR tube.[2][3] A small amount of a
reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical
shift scale to 0.00 ppm.[2][3]

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data
acquisition.

Data Acquisition: The prepared NMR tube is placed in the spectrometer's probe. For *H NMR, a
standard one-pulse experiment is typically performed. For 3C NMR, a proton-decoupled
experiment is commonly used to simplify the spectrum by removing C-H coupling, resulting in
single lines for each carbon. The data is then Fourier-transformed to obtain the frequency-
domain spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound, as well as to gain structural information from its fragmentation pattern.

Data Presentation

The mass spectrum of 2-chlorobutane shows a molecular ion peak [M]* and a characteristic
[M+2]* peak due to the presence of the two stable isotopes of chlorine, 3°Cl and 37Cl, in an
approximate natural abundance ratio of 3:1.[4]

Relative L
m/z lon Significance
Abundance
94 [CaHa3"CI]* ~33% of m/z 92 [M+2]+ peak
92 [CaHo3>CI*+ ~100% of M* Molecular lon Peak
65 [CHsCH3’CIJ+ ~33% of m/z 63 Isotopic fragment
63 [CHsCH3CI* Prominent Fragmentation
57 [CaHo]* 100% (Base Peak) Loss of Cl radical

Table 4: Key ions in the mass spectrum of 2-Chlorobutane.[4][5]
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The base peak at m/z 57 corresponds to the secondary butyl carbocation, formed by the loss of
the chlorine radical.[4] This fragmentation is favored due to the relative stability of the
secondary carbocation.

Experimental Protocol

Sample Introduction: For a volatile liquid like 2-chlorobutane, the sample is typically
introduced into the mass spectrometer via a heated inlet system or by direct injection into the
ion source.

lonization: Electron lonization (EI) is a common method used. In El, the sample molecules are
bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an
electron and the formation of a radical cation (the molecular ion).

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or
time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or other sensitive detector records the abundance of each ion,
generating the mass spectrum.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the logical flow of information obtained from the different
spectroscopic techniques for the structural elucidation of 2-chlorobutane.
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Spectroscopic Techniques

Infrared (IR) Nuclear Magnetic Resonance (NMR) Mass Spectrometry
Spectroscopy Spectroscopy (MS)

I:verived Structural Information

Y
Functional Groups Carbon-Hydrogen Framework Molecular Weight & Fragmentation Pattern
(e.g., C-H, C-CI) (Connectivity) Elemental Composition (Structural Clues)

Structure of
- 2-Chlorobutane

Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis for 2-Chlorobutane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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